molecular formula C13H11ClN2O B8791774 9-amino-6-chloro-3,4-dihydroacridin-1(2H)-one

9-amino-6-chloro-3,4-dihydroacridin-1(2H)-one

Cat. No.: B8791774
M. Wt: 246.69 g/mol
InChI Key: YTFJCNVHRDEWJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-amino-6-chloro-3,4-dihydroacridin-1(2H)-one is a useful research compound. Its molecular formula is C13H11ClN2O and its molecular weight is 246.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

9-amino-6-chloro-3,4-dihydro-2H-acridin-1-one

InChI

InChI=1S/C13H11ClN2O/c14-7-4-5-8-10(6-7)16-9-2-1-3-11(17)12(9)13(8)15/h4-6H,1-3H2,(H2,15,16)

InChI Key

YTFJCNVHRDEWJN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=C(C=CC(=C3)Cl)C(=C2C(=O)C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 200 ml of tetrahydrofuran were combined 5.00 g of 4-chloro-2-(3-oxocyclohexen-1-yl)aminobenzonitrile hydrochloride, 4.88 g (2 eq) milled anhydrous K2CO3, and 0.36 g (0.1 eq) of CuBr.(CH3)2S used as a catalyst. The mechanically stirred mixture was refluxed overnight. It was then evaporated to a residue and extracted with several portions of MeOH. The MeOH extract was evaporated and the residue was chromatographed on silica gel and then the purified product was recrystallized from EtOAc to yield 2.07 g (47%) of a solid, melting point 285°-287° C.
Name
4-chloro-2-(3-oxocyclohexen-1-yl)aminobenzonitrile hydrochloride
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
CuBr
Quantity
0.36 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Yield
47%

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